

Comparative analysis of Squalene extraction from shark liver vs. olive oil

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A Comparative Analysis of Squalene Extraction: Shark Liver vs. Olive Oil

For Researchers, Scientists, and Drug Development Professionals

Squalene, a triterpene with significant applications in the pharmaceutical, cosmetic, and nutraceutical industries, is primarily sourced from two disparate origins: the liver of deep-sea sharks and olive oil. This guide provides a comprehensive comparative analysis of **squalene** extraction from these two sources, focusing on quantitative metrics, detailed experimental protocols, and the environmental and ethical considerations that are increasingly influencing sourcing decisions.

At a Glance: Squalene Source Comparison

The choice between shark-derived and olive-derived **squalene** involves a trade-off between yield and purity versus cost, sustainability, and ethical concerns. Shark liver is a significantly richer source of **squalene**, often leading to a more straightforward and higher-purity extraction process.[1][2] Conversely, olive oil offers a renewable, plant-based alternative, though the extraction is more complex and the initial **squalene** concentration is considerably lower.[2][3]



Parameter	Shark Liver Oil	Olive Oil & By- products	References
Squalene Concentration	60-85% of liver oil	0.4-0.8% in virgin olive oil	[2]
Up to 40% in deodorizer distillate			
Typical Purity Achieved	>98% (up to 99.9%)	~90-97.5%	_
Extraction Complexity	Relatively simple, often single distillation	More complex, multi- step processes	
Key Extraction Methods	Molecular Distillation, Saponification	Saponification, Transesterification, Molecular Distillation, Supercritical Fluid Extraction	
Primary Advantages	High yield, high purity	Sustainable, renewable, ethical	•
Primary Disadvantages	Ethical and environmental concerns, potential for bioaccumulation of pollutants	Lower initial concentration, higher cost, variable yield	- -
Cost	Generally lower production cost	Approximately 30% more expensive than shark-derived	
Environmental/Ethical Impact	Significant negative impact on shark populations and marine ecosystems	Minimal environmental impact, utilizes agricultural by-products	

Experimental Protocols

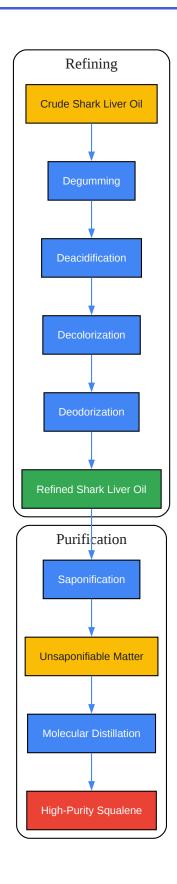


Squalene Extraction from Shark Liver Oil

This protocol outlines a common industrial method for extracting high-purity **squalene** from crude shark liver oil, involving refining, saponification, and molecular distillation.

- 1. Refining of Crude Shark Liver Oil:
- Degumming: Add a degumming agent (1% by weight of the crude oil) to the crude shark liver oil. Stir for 30 minutes at 80°C. Centrifuge at 10,000 x g for 10 minutes to separate the degummed oil.
- Alkaline Deacidification: Neutralize the degummed oil with a sodium hydroxide solution to remove free fatty acids.
- Decolorization: Treat the oil with activated carbon or bleaching earth to remove pigments.
- Deodorization: Subject the oil to steam distillation under high vacuum to remove volatile impurities.
- 2. Saponification to Isolate Unsaponifiable Matter:
- Add a 1.5 M potassium hydroxide-ethanol solution to the refined shark liver oil.
- Heat the mixture to 70°C and maintain the reaction for 60 minutes with continuous stirring.
 This process converts fatty acid esters into water-soluble soaps, leaving the unsaponifiable matter (including squalene) insoluble.
- Separate the unsaponifiable matter from the saponified mixture.
- 3. Molecular Distillation for **Squalene** Purification:
- Perform a purification distillation of the unsaponifiable matter at a temperature below 140°C under high vacuum (e.g., 0.5 μmHg to 5 μmHg). This step removes lower boiling point impurities.
- Conduct a second "denaturing" distillation at a higher temperature, typically between 200°C and 300°C, under high vacuum (e.g., 0.5 mmHg to 5 mmHg). Squalene is collected as the distillate in this step, resulting in a purity of at least 99.9%.





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Shark Liver **Squalene** Extraction Workflow

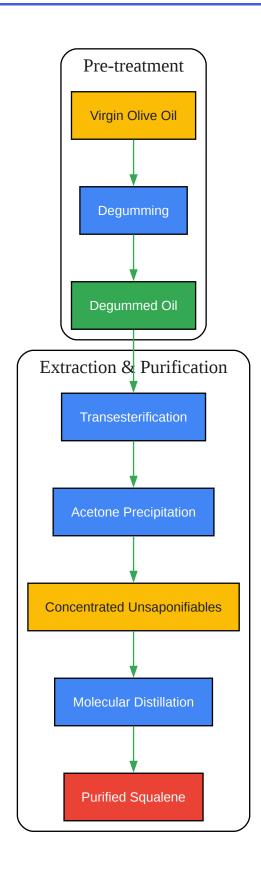


Squalene Extraction from Olive Oil

This protocol details a method for extracting **squalene** from virgin olive oil using transesterification followed by molecular distillation. This method is also applicable to olive oil by-products like deodorizer distillates, which have a higher initial **squalene** concentration.

- 1. Pre-treatment of Virgin Olive Oil:
- Degumming: Heat the virgin olive oil to 60-70°C. Add 2-3% warm water to hydrate
 phospholipids. Add food-grade phosphoric acid to precipitate the hydrated phospholipids. Stir
 for 20-30 minutes and allow impurities to settle for another 20-30 minutes. Separate the
 upper layer of degummed oil.
- 2. Transesterification:
- To 100 ml of degummed olive oil, add 25% (w/w) methanol and 0.5% sodium methoxide (catalyst).
- Heat the mixture to 80-90°C under reflux for 1-2 hours with continuous stirring. This converts triglycerides into fatty acid methyl esters (FAMEs).
- 3. Isolation of Unsaponifiable Matter:
- Distill off the methanol.
- Acetone Precipitation: Add acetone to the mixture and cool to precipitate the saponified matter (FAMEs). Repeat this step two to three times to maximize the removal of FAMEs, leaving the unsaponified matter (including squalene) in the liquid phase.
- Filter and evaporate the acetone to obtain a concentrated oil rich in unsaponifiables.
- 4. Molecular Distillation:
- Subject the concentrated oil to molecular distillation at 180°C and a pressure of 0.0033 bar for 1 hour. The distillate will be enriched in **squalene**.





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Olive Oil Squalene Extraction Workflow



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Alternative Method for Olive Oil: Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction using carbon dioxide (SC-CO₂) is an environmentally friendly alternative for extracting **squalene**, particularly from olive oil deodorizer distillate (OODD).

- 1. Esterification of OODD:
- The OODD is first esterified in supercritical methanol to convert free fatty acids into methyl esters.
- 2. Supercritical CO₂ Extraction:
- The esterified sample is then subjected to extraction with supercritical CO₂.
- Optimal Conditions: Temperature of 52.05°C, pressure of 104.8 bar, and an extraction time of 180 minutes.
- Under these conditions, **squalene** is concentrated in the raffinate, achieving a purity of up to 75%, while the biodiesel (FAMEs) is found in the extract.

Concluding Remarks for the Scientific Community

The selection of a **squalene** source is a critical decision in drug development and scientific research, with implications for product purity, cost, and corporate social responsibility. While shark liver oil provides a high-concentration source leading to high-purity **squalene**, the significant ethical and environmental drawbacks are substantial. The overfishing of deep-sea sharks, many of which are now endangered, poses a severe threat to marine biodiversity. Furthermore, the potential for bioaccumulation of persistent organic pollutants in shark-derived **squalene** is a valid concern.

Olive oil and its refining by-products present a sustainable and ethical alternative. Although the initial **squalene** concentration is lower, advancements in extraction and purification technologies, such as supercritical fluid extraction, are improving the economic viability and efficiency of producing high-purity, plant-derived **squalene**. For researchers and developers, the slightly higher cost and more complex processing of olive-derived **squalene** may be offset by its clean, green, and ethically sound profile, which aligns with growing consumer and



regulatory demand for sustainable ingredients. The data and protocols presented herein offer a foundational guide for making informed decisions on **squalene** sourcing and extraction methodologies.

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